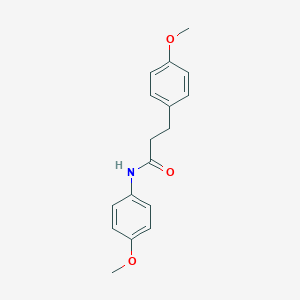

N,3-bis(4-methoxyphenyl)propanamide

Description

N,3-bis(4-methoxyphenyl)propanamide is a small-molecule amide featuring two 4-methoxyphenyl groups attached to the nitrogen and the β-carbon of the propanamide backbone. This compound, also referred to as AMI 82B in some studies , has garnered attention for its anti-virulence activity against Staphylococcus aureus in the Galleria mellonella infection model .

Propriétés

Formule moléculaire |

C17H19NO3 |

|---|---|

Poids moléculaire |

285.34g/mol |

Nom IUPAC |

N,3-bis(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C17H19NO3/c1-20-15-8-3-13(4-9-15)5-12-17(19)18-14-6-10-16(21-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,18,19) |

Clé InChI |

AXDUBSNUXCAROV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |

SMILES canonique |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

N-4-Methoxyphenyl-3-(4-methoxyphenyl)propanamide (AMI 82B)

3-Chloro-N-(4-methoxyphenyl)propanamide

Hydrazide Derivatives (e.g., Compound 39)

- Structure: Replaces the amide group with a hydrazide moiety (e.g., N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide).

- Activity :

- Significance : Hydrazide substitution enhances antioxidant capacity, likely due to improved radical stabilization.

Pyrazolyl/Triazolyl Propanamides (e.g., Compound 6)

- Structure : Heterocyclic substituents (pyrazole or triazole) at the β-carbon.

- Activity :

- Significance : Heterocycles modulate target specificity, possibly through kinase inhibition or DNA intercalation.

4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)

- Structure: Bis(4-methoxyphenyl) groups on a quinoline backbone.

- Synthesis : PdCl₂-catalyzed cross-coupling .

- Activity: Not explicitly reported, but quinoline derivatives often exhibit antimalarial or anticancer properties.

Structural and Functional Analysis

Impact of Substituents

- Methoxy Groups : Increase lipophilicity and electron-donating effects, enhancing membrane penetration and stabilizing amide resonance .

- Chloro vs. Aryl : Chlorine introduces electronegativity, altering electronic distribution and crystal packing .

- Hydrazide vs. Amide : Hydrazides improve radical scavenging via NH–N– resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.